3-Ethylphenylmagnesium bromide
Description
Historical Context and Significance of Grignard Reagents in C-C Bond Formation
In 1900, French chemist François Auguste Victor Grignard discovered that reacting an organic halide with magnesium metal in an ethereal solvent produced a highly reactive organomagnesium compound. nih.govresearchgate.net This discovery, for which he was awarded the Nobel Prize in Chemistry in 1912, provided chemists with a versatile method for creating carbon-carbon bonds, a fundamental process in the construction of more complex organic molecules from simpler precursors. wikipedia.orgdtu.dk The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and capable of attacking a wide range of electrophilic centers, most notably the carbonyl carbon of aldehydes, ketones, and esters. researchgate.netdoubtnut.com This reactivity provides a powerful strategy for the synthesis of alcohols and other functionalized molecules. wikipedia.orglibretexts.org
Overview of Arylmagnesium Halides in Synthetic Organic Chemistry
Arylmagnesium halides, a subclass of Grignard reagents where the magnesium is bonded to an aromatic ring, are pivotal in the synthesis of a vast array of organic compounds. orgsyn.org They are typically prepared by the reaction of an aryl halide with magnesium metal. orgsyn.orgnih.gov Aryl Grignard reagents serve as key intermediates in the production of substituted aromatic compounds, including biaryls, which are structural motifs found in many pharmaceuticals, agrochemicals, and functional materials. orgsyn.orgmiracosta.edu Their utility extends to reactions with a broad spectrum of electrophiles, enabling the introduction of aryl groups into diverse molecular frameworks.
Specific Context of 3-Ethylphenylmagnesium Bromide within Aryl Grignard Chemistry
This compound is a specific example of an aryl Grignard reagent, offering the synthetic utility of introducing a 3-ethylphenyl group into a target molecule. This particular reagent can be employed in various organic transformations, including nucleophilic additions to carbonyl compounds and transition-metal-catalyzed cross-coupling reactions. d-nb.infogoogle.com Its application allows for the synthesis of more complex molecules containing the 3-ethylphenyl moiety, which can be a key structural component in various functional molecules.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
magnesium;ethylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYPIIGHVFQPMZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C[C-]=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethylphenylmagnesium Bromide
Direct Formation from Magnesium Metal and 3-Bromoethylbenzene
The fundamental approach to synthesizing 3-Ethylphenylmagnesium bromide involves the reaction between magnesium metal and 3-bromoethylbenzene. numberanalytics.combyjus.com This reaction is subject to an induction period, a common characteristic of reactions involving solids and solutions. wikipedia.org The magnesium is typically used in the form of turnings or ribbons. wikipedia.orgyoutube.com A significant challenge in this synthesis is the passivating layer of magnesium oxide that coats the surface of the magnesium metal, inhibiting its reaction with the organic halide. wikipedia.orgmnstate.edu Overcoming this barrier is essential for initiating the Grignard reagent formation.
Magnesium Activation Techniques
To counteract the passivating magnesium oxide layer and enhance the reactivity of the magnesium metal, various activation techniques have been developed. These methods can be broadly categorized as mechanical and chemical activation.
Mechanical methods aim to physically disrupt the oxide layer, exposing fresh, reactive magnesium surfaces. wikipedia.orgstackexchange.com Techniques include:
Rapid Stirring: Vigorous stirring of the magnesium turnings in an inert atmosphere can mechanically abrade the surface, reducing the oxide layer and activating the metal. researchgate.netepa.gov
Sonication: The use of ultrasound can break up the oxide layer and facilitate the reaction, even allowing for the formation of Grignard reagents in wet solvents by activating the magnesium to consume the water. wikipedia.orgstackexchange.comresearchgate.net
Crushing: In-situ crushing of the magnesium pieces with a glass rod can expose fresh metal surfaces to initiate the reaction. mnstate.edu
A continuous process has also been developed where magnesium chips are mechanically activated in the reactor by friction, generating the activated Grignard compound in situ without the need for chemical activators. google.com
Chemical activation involves the use of small quantities of activating agents that react with the magnesium surface to remove the oxide layer and initiate the Grignard reaction. wikipedia.orgstackexchange.com Common chemical activators include:
Iodine (I₂): A small crystal of iodine is often added to the reaction mixture. wikipedia.orgwvu.edu Iodine is thought to chemically "clean" the magnesium surface, exposing fresh metal. mnstate.edu It can also serve as an indicator, as its color disappears when the magnesium is activated. mnstate.edu Studies have shown that iodine increases the reactivity of magnesium by increasing both the density of reactive sites and the rate at which individual sites react. acs.org
1,2-Dibromoethane (BrCH₂CH₂Br): This is a widely used and effective activating agent. wikipedia.orgwvu.eduthieme-connect.com It reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively etching the magnesium surface and exposing fresh reactive sites. wikipedia.orgstackexchange.comresearchgate.netchemicalbook.com The observation of ethylene bubbles provides a visual cue that the activation is proceeding. wikipedia.org This method is advantageous as it does not introduce a secondary Grignard reagent into the system. thieme-connect.com
Other chemical methods include the use of methyl iodide and preformed Grignard reagents as initiators. wikipedia.org Diisobutylaluminum hydride (DIBAH) has also been identified as a reliable activator, allowing for the initiation of aryl Grignard reagent formation at or below 20 °C. acs.orgresearchgate.net
| Activation Method | Description | Key Advantages |
| Mechanical Activation | ||
| Rapid Stirring | Vigorous agitation of magnesium turnings to abrade the oxide layer. researchgate.netepa.gov | Simple to implement. |
| Sonication | Use of ultrasound to disrupt the passivating layer. wikipedia.orgstackexchange.comresearchgate.net | Can be effective even in the presence of some moisture. wikipedia.org |
| Crushing | In-situ physical breaking of magnesium pieces. mnstate.edu | Directly exposes fresh metal surfaces. |
| Chemical Activation | ||
| Iodine (I₂) | Addition of a small amount of iodine to chemically clean the magnesium surface. wikipedia.orgmnstate.eduwvu.edu | Acts as a visual indicator of activation. mnstate.edu |
| 1,2-Dibromoethane | Reacts with magnesium to produce ethylene and magnesium bromide, etching the surface. wikipedia.orgresearchgate.netthieme-connect.com | Byproducts are innocuous and provide a visual sign of reaction. wikipedia.org |
| Diisobutylaluminum Hydride (DIBAH) | Activates the magnesium surface, allowing for lower initiation temperatures. acs.orgresearchgate.net | Enables controlled initiation at lower temperatures. acs.org |
Solvent Effects and Selection Criteria in Grignard Formation
The choice of solvent is a critical parameter in the synthesis of Grignard reagents, as it significantly influences the stability and reactivity of the organomagnesium compound. numberanalytics.comquora.comnumberanalytics.com
Ethereal solvents are essential for the formation and stabilization of Grignard reagents. byjus.comwikipedia.orglibretexts.org The most commonly used solvents are anhydrous diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF). wikipedia.orgquora.comacs.org The oxygen atoms in these ether molecules possess lone pairs of electrons that coordinate with the magnesium atom, forming a complex that stabilizes the Grignard reagent and enhances its solubility and reactivity. quora.comlibretexts.orgquora.com
Diethyl Ether (Et₂O): A traditional and effective solvent for many Grignard reactions. numberanalytics.comlibretexts.org
Tetrahydrofuran (THF): A popular alternative to diethyl ether, offering a higher boiling point. numberanalytics.com THF is often preferred for the preparation of Grignard reagents from aryl halides. researchgate.netacs.org It is more polar than diethyl ether and can better stabilize the magnesium cation, potentially making the Grignard reagent more reactive. quora.com
It is imperative that these solvents are anhydrous, as Grignard reagents are strong bases and will react with any water present, leading to their decomposition. byjus.comquora.comlibretexts.org
The polarity of the solvent plays a crucial role in the efficacy of the Grignard reaction. ajpojournals.org The formation of the Grignard reagent involves a significant change in the state of magnesium, from an unsolvated metallic state to a strongly coordinated ionic state (Mg²⁺) in the ether solvent. unp.edu.ar This solvation provides a thermodynamic driving force for the reaction. unp.edu.ar
While both diethyl ether and THF are effective, the higher polarity of THF can lead to different reactivity profiles. quora.com The choice between these solvents can impact the rate of reaction and the distribution of products. unp.edu.ar For instance, in some cases, the use of the more polar THF can lead to a decrease in certain side reactions. unp.edu.ar However, high polarity alone does not guarantee success; the aggregation state of the Grignard reagent, which is influenced by the solvent, is also a key factor. rsc.org
Recent studies have also explored "greener" solvent alternatives like 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and has shown comparable or even superior performance to traditional ethers in some Grignard reactions. rsc.org
| Solvent | Key Properties | Impact on Grignard Formation |
| Diethyl Ether (Et₂O) | Lower boiling point, less polar than THF. | Classic, widely used solvent; effectively stabilizes the Grignard reagent. numberanalytics.comlibretexts.org |
| Tetrahydrofuran (THF) | Higher boiling point, more polar than Et₂O. | Often preferred for aryl Grignards; can enhance reactivity due to better cation stabilization. researchgate.netacs.orgquora.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | "Greener" alternative, renewable source. | Shows equivalent or superior performance to Et₂O and THF in many cases, can suppress side reactions. rsc.org |
Reaction Conditions and Optimization Parameters
The successful synthesis of this compound hinges on the careful management of several key factors, including temperature, atmospheric conditions, and the stoichiometry of the reactants.
Temperature Control and Inert Atmosphere Requirements
The formation of Grignard reagents is an exothermic reaction, and consequently, temperature control is paramount. alfa-chemistry.com While initiation may require gentle heating, the reaction temperature must be carefully managed to prevent the occurrence of side reactions, most notably Wurtz coupling. alfa-chemistry.comrsc.org Lowering the temperature after initiation is a common practice to control the reaction rate. alfa-chemistry.com For some Grignard reactions, maintaining a low temperature, for instance, -10°C, is crucial for optimizing the yield.
Furthermore, Grignard reagents are highly sensitive to moisture and oxygen. fiveable.menittokasei.co.jp Exposure to air or water can rapidly destroy the reagent through hydrolysis or oxidation, rendering it ineffective. fiveable.mewikipedia.org Therefore, the synthesis must be conducted under an inert atmosphere, typically using dry nitrogen or argon gas, to prevent degradation and ensure the stability of the this compound formed. fiveable.menittokasei.co.jpiitk.ac.in Specialized glassware, such as a Schlenk line or a glove box, is often employed to maintain these anhydrous and oxygen-free conditions. fiveable.me
Stoichiometric Considerations for Efficient Conversion
Stoichiometry plays a critical role in maximizing the conversion of the starting halide to the Grignard reagent. A common practice involves using a slight excess of magnesium metal relative to the organic halide. chemicalbook.com This ensures that the halide is the limiting reactant, driving the reaction towards the formation of the desired organomagnesium compound. libretexts.org For instance, a general procedure for Grignard reagent synthesis might employ a 2:1 molar ratio of magnesium to the organohalide. chemicalbook.com The precise stoichiometry can be adjusted based on the specific reactivity of the halide and the desired concentration of the final Grignard solution.
Prevention and Management of Side Reactions (e.g., Wurtz Coupling)
A significant challenge in the synthesis of Grignard reagents is the formation of the Wurtz coupling product, an undesired dimer formed from the reaction of the Grignard reagent with the unreacted organic halide. rsc.orgacs.orgchemrxiv.org This side reaction reduces the yield and purity of the desired this compound. rsc.org
Several strategies can be employed to minimize Wurtz coupling:
Low Reaction Temperatures: As mentioned earlier, maintaining a low reaction temperature is a primary method to reduce the rate of this side reaction. rsc.org
Slow Addition of Halide: Adding the organic halide slowly to the magnesium suspension helps to maintain a low concentration of the halide in the reaction mixture, thereby disfavoring the coupling reaction. alfa-chemistry.com
Continuous Production Process: Studies have shown that a continuous production process can significantly improve the selectivity for the Grignard reagent and reduce Wurtz coupling compared to traditional batch synthesis. acs.orgchemrxiv.org
High Magnesium Surface Area: Utilizing magnesium with a large surface area can also help to mitigate the formation of the Wurtz product. rsc.org
Alternative Synthetic Routes for Aryl Grignard Reagents
While the direct reaction of an organic halide with magnesium is the conventional method, alternative routes exist for the synthesis of aryl Grignard reagents, which can be particularly useful for substrates with sensitive functional groups.
Halogen-Magnesium Exchange Reactions
An alternative approach to preparing Grignard reagents involves the transfer of magnesium from a pre-existing Grignard reagent to an organic halide. wikipedia.org This halogen-magnesium exchange reaction is advantageous as it can tolerate a variety of functional groups that might be incompatible with the traditional synthesis method. wikipedia.orgclockss.orgsigmaaldrich.com A common exchange reagent is isopropylmagnesium chloride (i-PrMgCl), often used in the presence of lithium chloride (LiCl) to enhance reactivity. clockss.orgresearchgate.net This method allows for the preparation of functionalized aryl Grignard reagents under mild conditions. clockss.org The general scheme for this exchange is:
i-PrMgCl + Ar-X → i-PrCl + Ar-MgX (where Ar is an aryl group and X is a halogen) wikipedia.org
The rate of the halogen-magnesium exchange is influenced by the electron density of the aromatic ring, with more electron-deficient systems reacting faster. clockss.org
Reductive Transmetalation from Organozinc Precursors
Reductive transmetalation offers another pathway to Grignard reagents. This method involves the reaction of magnesium with an organozinc compound. wikipedia.orgijpsm.com It has proven particularly useful for preparing Grignard reagents that are difficult to synthesize via the conventional method due to side reactions like C-C coupling. wikipedia.org The reaction proceeds as follows:
R-ZnX + Mg → R-MgX + Zn wikipedia.org
This technique has been successfully applied in the synthesis of sterically hindered Grignard reagents. wikipedia.org While less common than the direct synthesis or halogen-magnesium exchange, it provides a valuable alternative for specific substrates.
Reactivity and Reaction Mechanisms of 3 Ethylphenylmagnesium Bromide
Fundamental Nucleophilic Addition Reactions
3-Ethylphenylmagnesium bromide functions as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. masterorganicchemistry.comleah4sci.com This characteristic drives its reactivity towards the electrophilic carbon of carbonyl groups. masterorganicchemistry.comlibretexts.org The fundamental reaction is a nucleophilic addition, where the 3-ethylphenyl group forms a new carbon-carbon bond with the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com
Addition to Carbonyl Compounds
The reaction of this compound with carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of various alcohol and carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org
When this compound reacts with aldehydes or ketones, the nucleophilic 3-ethylphenyl group attacks the electrophilic carbonyl carbon. leah4sci.comlibretexts.org This addition breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. ucalgary.cayoutube.com Subsequent workup with an aqueous acid protonates the alkoxide to yield an alcohol. masterorganicchemistry.comucalgary.ca The specific class of alcohol formed depends on the starting carbonyl compound. Reaction with formaldehyde (B43269) would produce a primary alcohol, other aldehydes yield secondary alcohols, and ketones result in the formation of tertiary alcohols. leah4sci.comlibretexts.org
For instance, the reaction with a generic ketone is illustrated below:
R₂C=O + 3-EtC₆H₄MgBr → (3-EtC₆H₄)R₂C-OMgBr
(3-EtC₆H₄)R₂C-OMgBr + H₃O⁺ → (3-EtC₆H₄)R₂C-OH + MgBr(OH)
The precise mechanism of Grignard addition to carbonyls has been a subject of extensive study, with two prominent proposed pathways being the Meisenheimer and Swain mechanisms. mit.edudtu.dk
The Meisenheimer mechanism proposes a simple bimolecular reaction where the Grignard reagent directly attacks the carbonyl carbon through a four-membered cyclic transition state. mit.edudtu.dk This mechanism is entropically favored. dtu.dk
The Swain mechanism, on the other hand, suggests a more complex process involving two molecules of the Grignard reagent. u-tokyo.ac.jpacs.org The first molecule coordinates to the carbonyl oxygen, acting as a Lewis acid to increase the electrophilicity of the carbonyl carbon. The second Grignard molecule then delivers the nucleophilic group. dtu.dku-tokyo.ac.jp This pathway is considered a polar mechanism. u-tokyo.ac.jp
Research suggests that both mechanisms can operate, and the predominant pathway may depend on factors such as the substrate, the Grignard reagent itself, the solvent, and the presence of any impurities. mit.edudtu.dku-tokyo.ac.jp For many reactions, a polar mechanism is believed to be in effect. u-tokyo.ac.jp However, for sterically hindered ketones or bulky Grignard reagents, a single-electron transfer (SET) mechanism, which involves radical intermediates, might become significant. u-tokyo.ac.jp
The reaction of this compound with esters is distinct from that with aldehydes and ketones because it involves a double addition of the Grignard reagent. masterorganicchemistry.comlibretexts.org The initial nucleophilic addition to the ester's carbonyl group forms a tetrahedral intermediate. masterorganicchemistry.comyoutube.com However, unlike the alkoxide from an aldehyde or ketone, this intermediate contains a good leaving group (the alkoxy group, -OR). masterorganicchemistry.comleah4sci.com The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the alkoxy group, which results in the formation of a ketone intermediate. masterorganicchemistry.comchemistrysteps.com This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of this compound. chemistrysteps.comstackexchange.com This second nucleophilic addition leads to a tertiary alkoxide, which upon acidic workup, yields a tertiary alcohol with two identical 3-ethylphenyl groups attached to the carbinol carbon. masterorganicchemistry.comstackexchange.com
The general reaction sequence is as follows:
R-COOR' + 3-EtC₆H₄MgBr → (3-EtC₆H₄)R-C=O + R'OMgBr
(3-EtC₆H₄)R-C=O + 3-EtC₆H₄MgBr → (3-EtC₆H₄)₂R-C-OMgBr
(3-EtC₆H₄)₂R-C-OMgBr + H₃O⁺ → (3-EtC₆H₄)₂R-C-OH + MgBr(OH)
Due to the higher reactivity of the intermediate ketone, it is generally not possible to isolate it when using a stoichiometric amount of the Grignard reagent; a mixture of starting ester, ketone, and tertiary alcohol would be obtained. chemistrysteps.comstackexchange.com Therefore, an excess of the Grignard reagent is typically used to ensure complete conversion to the tertiary alcohol. chemistrysteps.comstackexchange.com
| Reactant | Intermediate | Final Product (after workup) |
|---|---|---|
| Ester (R-COOR') | Ketone ((3-EtC₆H₄)R-C=O) | Tertiary Alcohol ((3-EtC₆H₄)₂R-C-OH) |
The mechanism of the double addition to esters involves a sequence of nucleophilic acyl substitution followed by nucleophilic addition. chemistrysteps.comlibretexts.org The first step, the formation of the ketone, proceeds through an addition-elimination mechanism. chemistrysteps.com The this compound adds to the carbonyl, forming a tetrahedral intermediate. This intermediate then eliminates the alkoxy group to form the ketone. masterorganicchemistry.comyoutube.com The driving force for this elimination is the reformation of the stable carbonyl double bond. masterorganicchemistry.com The subsequent reaction of the ketone with a second equivalent of the Grignard reagent follows the same mechanistic principles as the addition to ketones described earlier, proceeding through a tetrahedral alkoxide intermediate. masterorganicchemistry.comchemistrysteps.com
Studies have shown that the intramolecular rearrangement of the initial magnesium hemiacetal intermediate to the ketone is a feasible and generally fast process. mit.edu The reaction rate of Grignard reagents with ketones is significantly faster (up to 100 times) than with esters, which explains why the reaction does not stop at the ketone stage. mit.edudtu.dk Under specific cryogenic conditions, it has been demonstrated that mono-addition to an ester can be achieved, but this is not typical. mit.edu
This compound can react with carbon dioxide in a carboxylation reaction to form 3-ethylbenzoic acid. masterorganicchemistry.comvulcanchem.com In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon atom of carbon dioxide. mnstate.edu This addition reaction forms a magnesium carboxylate salt. mnstate.edu Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate to yield the corresponding carboxylic acid, 3-ethylbenzoic acid. mnstate.educhegg.com
3-EtC₆H₄MgBr + CO₂ → 3-EtC₆H₄CO₂MgBr
3-EtC₆H₄CO₂MgBr + H₃O⁺ → 3-EtC₆H₄COOH + MgBr(OH)
| Reactant | Intermediate | Final Product (after workup) |
|---|---|---|
| Carbon Dioxide (CO₂) | Magnesium Carboxylate Salt (3-EtC₆H₄CO₂MgBr) | 3-Ethylbenzoic Acid (3-EtC₆H₄COOH) |
This method provides a convenient route for the synthesis of carboxylic acids from aryl halides. vulcanchem.commnstate.edu
Carbon Dioxide: Carboxylation to Carboxylic Acids
Mechanistic Role of Nucleophilic Bases in CO2 Functionalization
The reaction between a Grignard reagent, such as this compound, and carbon dioxide (CO2) is a classic method for the synthesis of carboxylic acids. quora.comchemguide.co.uk This process, known as carbonation, involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of CO2. ucalgary.ca
The reaction proceeds in two main stages. First, the this compound attacks the carbon of the CO2 molecule. The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbon of carbon dioxide, which can be envisioned as a dicarbonyl compound (O=C=O). ucalgary.ca This addition results in the formation of a magnesium carboxylate salt intermediate, specifically magnesium bromo-3-ethylbenzoate. quora.comchemguide.co.uk
The second stage involves the hydrolysis of this intermediate. chemguide.co.uk Typically, an aqueous acid solution, such as dilute sulfuric or hydrochloric acid, is added to the reaction mixture. chemguide.co.ukucalgary.ca This acidic workup protonates the carboxylate salt, yielding the final product, 3-ethylbenzoic acid, and a magnesium salt byproduct, such as Mg(OH)Br. quora.com This reaction effectively adds one carbon atom to the Grignard reagent, providing a useful route for synthesizing carboxylic acids. ucalgary.ca
Table 1: Reaction of this compound with CO2
| Reactant 1 | Reactant 2 | Intermediate | Product |
| This compound | Carbon Dioxide (CO2) | Magnesium bromo-3-ethylbenzoate | 3-Ethylbenzoic acid |
Addition to Nitriles: Formation of Ketones
The reaction of this compound with a nitrile (R-C≡N) provides a valuable method for the synthesis of ketones. ucalgary.ca This reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon atom of the nitrile group. ucalgary.cayoutube.com
The mechanism begins with the attack of the nucleophilic carbon of the this compound on the carbon of the nitrile. ucalgary.cayoutube.com This addition breaks the pi bond of the nitrile, forming an intermediate imine salt. ucalgary.ca This intermediate is stable until the addition of water or aqueous acid in a subsequent workup step. ucalgary.camasterorganicchemistry.com
The hydrolysis of the imine intermediate is crucial for the formation of the ketone. masterorganicchemistry.com The addition of aqueous acid protonates the imine nitrogen, forming an iminium ion. masterorganicchemistry.com Water then acts as a nucleophile, attacking the iminium carbon. masterorganicchemistry.com A series of proton transfers and the subsequent elimination of ammonia (B1221849) (NH3) lead to the formation of the final ketone product. ucalgary.camasterorganicchemistry.com A key advantage of this method is that the ketone is only formed after the aqueous workup, preventing a second addition of the Grignard reagent to the ketone, which would lead to a tertiary alcohol. ucalgary.cafiveable.me
Table 2: Synthesis of Ketones via Grignard Addition to Nitriles
| Grignard Reagent | Nitrile | Intermediate | Final Product |
| This compound | Acetonitrile | Imine Salt | 1-(3-Ethylphenyl)ethan-1-one |
| This compound | Benzonitrile | Imine Salt | (3-Ethylphenyl)(phenyl)methanone |
Ring-Opening of Epoxides: Formation of Alcohols
This compound, being a potent nucleophile, can react with epoxides in a ring-opening reaction to form alcohols. fiveable.meorganicchemistrytutor.com This reaction is synthetically useful as it allows for the formation of a new carbon-carbon bond and the introduction of a hydroxyl group. organicchemistrytutor.com The significant ring strain of the three-membered epoxide ring, approximately 13 kcal/mol, is the driving force for this reaction, even though an alkoxide is typically a poor leaving group. masterorganicchemistry.comchemistrysteps.com
The reaction proceeds via an SN2 mechanism, particularly under basic or nucleophilic conditions. masterorganicchemistry.comlibretexts.org The nucleophilic carbon of the this compound attacks one of the electrophilic carbon atoms of the epoxide ring. organicchemistrytutor.comyoutube.com This attack occurs from the backside, leading to the opening of the epoxide ring and the formation of an alkoxide intermediate. youtube.com A subsequent aqueous or mild acidic workup is necessary to protonate the alkoxide, yielding the final alcohol product. organicchemistrytutor.commasterorganicchemistry.com
For example, the reaction of this compound with ethylene (B1197577) oxide results in the formation of 2-(3-ethylphenyl)ethan-1-ol, effectively adding a two-carbon chain to the aromatic ring. libretexts.org
Regioselectivity in Epoxide Ring Opening
The regioselectivity of the epoxide ring-opening reaction with this compound is a critical aspect that determines the structure of the resulting alcohol. numberanalytics.com Since Grignard reagents are strong nucleophiles and react under basic conditions, the reaction generally follows an SN2 pathway. masterorganicchemistry.comlibretexts.org
In an SN2-like mechanism, the nucleophilic attack occurs at the less sterically hindered carbon of the epoxide ring. fiveable.meorganicchemistrytutor.com This preference is due to steric hindrance, where the bulky Grignard reagent can more easily access the less substituted carbon atom. numberanalytics.comresearchgate.net Therefore, for an asymmetrically substituted epoxide, the 3-ethylphenyl group will add to the carbon atom with more hydrogen atoms. youtube.com
For instance, in the reaction with propylene (B89431) oxide, the this compound will preferentially attack the terminal carbon (C1) rather than the internal, more substituted carbon (C2). This leads to the formation of 1-(3-ethylphenyl)propan-2-ol (B8002438) as the major product. The stereochemistry of the reaction involves an inversion of configuration at the carbon atom that is attacked. fiveable.memasterorganicchemistry.com
Several factors can influence this regioselectivity, including:
Steric Effects : The primary determinant for Grignard reagents, favoring attack at the less hindered carbon. numberanalytics.comresearchgate.net
Electronic Effects : While less dominant in basic conditions, electron-withdrawing groups on the epoxide can influence the site of attack. researchgate.net
Catalysts : The use of certain catalysts can alter the regioselectivity by coordinating with the epoxide or the nucleophile. numberanalytics.com
Table 3: Regioselectivity in the Reaction of this compound with Propylene Oxide
| Position of Attack | Product | Selectivity |
| C1 (less substituted) | 1-(3-Ethylphenyl)propan-2-ol | Major |
| C2 (more substituted) | 2-(3-Ethylphenyl)propan-1-ol | Minor |
Reactions with Imines and C=N Double Bonds
This compound can undergo nucleophilic addition to the carbon atom of an imine's C=N double bond. nih.govwiley-vch.de Imines, being the nitrogen analogs of aldehydes and ketones, are electrophilic at the carbon atom of the double bond. masterorganicchemistry.com However, N-alkyl-substituted imines are generally less electrophilic than their carbonyl counterparts. wiley-vch.de
The reaction involves the attack of the nucleophilic carbon from the Grignard reagent on the imine carbon. This addition breaks the pi bond of the C=N double bond and forms a new carbon-carbon bond, resulting in a magnesium amide intermediate. Subsequent hydrolysis of this intermediate yields an amine. wiley-vch.de
This reaction is a reliable method for the synthesis of α-branched amines. wiley-vch.de The process typically involves three steps: the formation of the imine from an aldehyde or ketone, the nucleophilic addition of the Grignard reagent, and finally, the cleavage of any protecting group on the nitrogen if present. wiley-vch.de For example, the reaction of this compound with an N-benzylimine derived from acetaldehyde (B116499) would yield a secondary amine after workup.
Coupling Reactions and Metal-Catalyzed Processes
Cross-Coupling Reactions (General Overview)
This compound, as a Grignard reagent, can participate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis for constructing complex molecular frameworks. organic-chemistry.orgprinceton.edu While traditional Grignard reactions are powerful, the scope can be expanded significantly with the use of transition metal catalysts, most commonly palladium and nickel. uwindsor.ca
The general catalytic cycle for these cross-coupling reactions typically involves three key steps:
Oxidative Addition : The low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) reacts with an organic halide (R'-X), inserting itself into the carbon-halogen bond to form a new organometallic complex. uwindsor.calibretexts.org
Transmetalation : The Grignard reagent (this compound) then reacts with this complex. The 3-ethylphenyl group is transferred from the magnesium to the transition metal catalyst, displacing the halide. libretexts.org
Reductive Elimination : The two organic groups on the transition metal complex (the 3-ethylphenyl group and the R' group from the organic halide) couple and are eliminated from the metal center, forming the desired cross-coupled product (3-ethylphenyl-R'). This step regenerates the low-valent catalyst, allowing the catalytic cycle to continue. uwindsor.calibretexts.org
A well-known example is the Kumada-Corriu coupling, which specifically utilizes Grignard reagents. organic-chemistry.org Nickel catalysts, such as NiCl2(dppp), have been shown to be particularly effective for the cross-coupling of aryl Grignard reagents with a variety of aryl and alkenyl halides, tosylates, and triflates. organic-chemistry.org These reactions often proceed with high efficiency and can be more cost-effective than palladium-catalyzed alternatives. organic-chemistry.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. uwindsor.caprinceton.edu
Table 4: Common Cross-Coupling Reactions Involving Grignard Reagents
| Named Reaction | Coupling Partners | Catalyst (Typical) |
| Kumada-Corriu | R-MgX + R'-X | Ni or Pd |
| Negishi | R-ZnX + R'-X | Ni or Pd |
| Suzuki-Miyaura | R-B(OR)2 + R'-X | Pd |
| Stille | R-SnR'3 + R'-X | Pd |
Specific Catalytic Applications Involving Aryl Grignard Reagents
The 3-ethylphenyl moiety can be introduced into complex molecular architectures through several catalytic methods. These reactions leverage transition metals to facilitate the formation of C-C bonds with high efficiency and selectivity, transforming the relatively simple Grignard reagent into valuable chemical entities.
Kumada Coupling with Aryl Halides (e.g., Use of Copper and Palladium Catalysts)
The Kumada coupling, or Kumada-Corriu coupling, stands as a foundational cross-coupling reaction, enabling the formation of carbon-carbon bonds by reacting a Grignard reagent with an organic halide. figshare.comwikipedia.org This reaction is effectively catalyzed by transition metals, most commonly nickel and palladium. figshare.comwikipedia.org For the coupling of an aryl Grignard reagent like this compound with an aryl halide to form a biaryl structure, palladium catalysts are often favored for their broad scope and high chemo- and stereoselectivity, while nickel catalysts provide an economical alternative, particularly for less reactive aryl chlorides. organic-chemistry.orgnrochemistry.comrug.nl
The catalytic cycle for palladium is widely understood to involve a Pd(0)/Pd(II) cycle. wikipedia.orgnrochemistry.com The process initiates with the oxidative addition of the electron-rich Pd(0) catalyst into the aryl-halide bond, forming an organo-Pd(II) complex. wikipedia.orgnrochemistry.com This is followed by transmetalation with the Grignard reagent, where the aryl group from the Grignard (e.g., 3-ethylphenyl) displaces the halide on the palladium center. wikipedia.org A necessary cis-trans isomerization may occur to bring the two organic ligands into proximity. nrochemistry.com The cycle concludes with reductive elimination, which forges the new carbon-carbon bond, releases the biaryl product, and regenerates the active Pd(0) catalyst. wikipedia.orgnrochemistry.com
The nickel-catalyzed mechanism is similar, though it can be more complex and sometimes involve Ni(I) and Ni(III) intermediates. umb.edu It is particularly effective for coupling with aryl chlorides and fluorides. rug.nl While early work also explored copper and iron catalysts, these were often less efficient, leading to significant homocoupling products. wikipedia.org
Table 1: Comparison of Catalysts in Kumada Coupling
| Catalyst System | Typical Substrates | Advantages | Disadvantages |
| Palladium-phosphine complexes | Aryl bromides, iodides, triflates | High selectivity, broad functional group tolerance, reliable | Higher cost, sensitivity to air and moisture nrochemistry.com |
| Nickel-phosphine complexes | Aryl chlorides, bromides, iodides | Lower cost, effective for unreactive chlorides organic-chemistry.orgrug.nl | More prone to side reactions (e.g., homocoupling) rug.nl |
| Copper-based catalysts | Aryl iodides | Inexpensive | Often require stoichiometric amounts, lower yields historically wikipedia.org |
Iron-Catalyzed Conjugate Additions
Iron, being abundant, inexpensive, and environmentally benign, has emerged as a sustainable catalyst for various organic transformations, including the conjugate addition of Grignard reagents. organic-chemistry.orgnih.gov This method provides a powerful alternative to traditional organocuprate chemistry.
A significant application of iron catalysis is the highly regio- and stereoselective conjugate addition of Grignard reagents to 2,3-allenoates. organic-chemistry.orgnih.gov Research has demonstrated that catalysts like iron(III) acetylacetonate (B107027) (Fe(acac)₃) can effectively promote the addition of aryl Grignard reagents, such as phenylmagnesium bromide, to the β-position of allenoates. rsc.org This reaction proceeds with high selectivity to produce β,γ-unsaturated enoates. organic-chemistry.org The stereoselectivity of the process is attributed to steric repulsion in the transition state, which dictates the geometry of the resulting double bond. rsc.org The reaction is versatile, tolerating a range of primary and secondary alkyl, vinyl, and phenyl Grignard reagents. organic-chemistry.orgnih.gov
A key mechanistic feature of the iron-catalyzed conjugate addition to 2,3-allenoates is the in situ formation of a magnesium dienolate intermediate. figshare.comorganic-chemistry.orgnih.gov The proposed mechanism suggests that the Grignard reagent and the iron catalyst first form an iron-magnesium "ate" complex. organic-chemistry.orgrsc.org This complex then facilitates the conjugate addition to the allenoate, generating the magnesium dienolate. rsc.org This dienolate is a versatile intermediate that can be trapped by various electrophiles (such as aldehydes or acyl chlorides), allowing for the construction of a second C-C bond at the α-position and creating an allylic quaternary carbon center. organic-chemistry.orgrsc.orgorganic-chemistry.org The ability to control the stereochemistry of these subsequent reactions by choosing appropriate electrophiles and conditions further highlights the synthetic utility of this method. acs.org
Table 2: Iron-Catalyzed Conjugate Addition of PhMgBr to Ethyl 2,3-Butadienoate
| Catalyst | Solvent | Temperature (°C) | Product Structure | Yield (%) | Reference |
| Fe(acac)₃ (2 mol%) | Toluene | -78 | Ethyl (Z)-3-phenyl-3-butenoate | 91 | organic-chemistry.orgfudan.edu.cn |
Nickel/Photoredox Cross-Coupling for C-C Bond Formation
The combination of nickel catalysis with photoredox catalysis has recently revolutionized C-C bond formation, enabling the coupling of substrates under remarkably mild conditions. nih.govnih.gov This dual catalytic system merges two distinct catalytic cycles—one involving the photocatalyst and the other involving the nickel catalyst. researchgate.net
In a typical C(sp²)-C(sp³) cross-coupling, a visible-light photocatalyst, upon excitation, can facilitate the generation of an alkyl radical from a suitable precursor. nih.govresearchgate.net This radical is then captured by a low-valent nickel(0) or nickel(I) complex. nih.gov In a cross-electrophile coupling scenario, the resulting aryl-nickel(II) intermediate (formed from oxidative addition of an aryl halide) can be intercepted by the photogenerated alkyl radical to form a high-valent Ni(III) species. chemrxiv.org Reductive elimination from this intermediate yields the desired C-C coupled product and a Ni(I) species, which continues the catalytic cycle. chemrxiv.org This approach allows for the use of new classes of coupling partners and exhibits excellent functional group tolerance. nih.govnih.gov While many examples focus on generating alkyl radicals, the versatility of the nickel cycle allows for the coupling of aryl Grignard reagents in related reductive cross-coupling processes. chemrxiv.org
Kulinkovich Reaction: Cyclopropanol (B106826) Synthesis with Titanium Catalysis
The Kulinkovich reaction is a well-established method for synthesizing cyclopropanols from carboxylic esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgwikipedia.org The reaction mechanism is unique and critically depends on the nature of the Grignard reagent. organic-chemistry.orgwikipedia.orgnih.gov
The accepted mechanism involves the initial reaction of two equivalents of the Grignard reagent with the titanium alkoxide to form a dialkyltitanium species. organic-chemistry.org This species is thermally unstable and rapidly undergoes β-hydride elimination, a process that requires the Grignard reagent to possess a hydrogen atom on the carbon atom beta to the magnesium-carbon bond. organic-chemistry.orgwikipedia.org This elimination generates an alkane and a key titanacyclopropane intermediate. organic-chemistry.orgwikipedia.org This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting twice with the ester to ultimately form the cyclopropanol product after workup. organic-chemistry.org
Because of the absolute requirement for a β-hydrogen for the formation of the titanacyclopropane, the classic Kulinkovich reaction is restricted to alkyl Grignard reagents such as ethylmagnesium bromide or propylmagnesium bromide. organic-chemistry.orgwikipedia.org An aryl Grignard reagent like this compound lacks a β-hydrogen atom relative to the C-Mg bond and therefore cannot form the necessary titanacyclopropane intermediate. Consequently, it is not a suitable reagent for the standard Kulinkovich reaction for synthesizing cyclopropanols. organic-chemistry.orgwikipedia.org
Mechanism Involving Titanacyclopropane Intermediates
The reaction of Grignard reagents with esters in the presence of titanium(IV) alkoxides, known as the Kulinkovich reaction, provides a powerful method for synthesizing cyclopropanols. wikipedia.orgorganic-chemistry.org This transformation proceeds through a key titanacyclopropane intermediate. While this compound is an aryl Grignard, the formation of the essential titanacyclopropane intermediate relies on a Grignard reagent possessing β-hydrogens, such as ethylmagnesium bromide or propylmagnesium bromide. wikipedia.orgorganic-chemistry.org
The generally accepted mechanism involves the initial reaction of two equivalents of a Grignard reagent like ethylmagnesium bromide with a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, to form a transient dialkyltitanium species. youtube.com This unstable intermediate rapidly undergoes β-hydride elimination, releasing an alkane (ethane) and generating the reactive titanacyclopropane. organic-chemistry.orgyoutube.com This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with a carbonyl compound like an ester. organic-chemistry.org This process involves a twofold alkylation of the ester, ultimately yielding a cyclopropanol after acidic workup. youtube.com The titanium(IV) species can be used in catalytic amounts as it is regenerated during the reaction cycle. organic-chemistry.org
A modified mechanism suggests that the interaction of the Grignard reagent can also initiate the formation of a titanacyclopentane "ate" complex from a titanacyclopropane-olefin complex, which is a key step in certain transformations. iupac.orgresearchgate.net This refined view helps explain the need for excess Grignard reagent in non-catalytic versions of the reaction and the enhanced reactivity of these titanium intermediates compared to standard alkyltitanium compounds. iupac.org
Key Steps in Titanacyclopropane-Mediated Cyclopropanation
| Step | Description | Key Species Involved | Reference |
|---|---|---|---|
| 1 | Transmetalation | Two equivalents of a Grignard reagent (e.g., Ethylmagnesium bromide) react with Ti(IV) isopropoxide to form a dialkyltitanium(IV) complex. | wikipedia.orgyoutube.com |
| 2 | β-Hydride Elimination | The unstable dialkyltitanium complex eliminates an alkane (e.g., ethane) to form a titanacyclopropane intermediate. | organic-chemistry.orgyoutube.com |
| 3 | Reaction with Ester | The titanacyclopropane adds across the carbonyl group of the ester, leading to an oxatitanacyclopentane. | wikipedia.org |
| 4 | Ring Formation & Catalyst Regeneration | The intermediate rearranges and, upon interaction with more Grignard reagent, forms the magnesium salt of the cyclopropanol and regenerates the active titanium species. | youtube.com |
Electron Transfer and Radical Pathways
Beyond polar mechanisms, Grignard reagents like this compound can engage in reactions proceeding through single electron transfer (SET), leading to the formation of radical intermediates. These pathways are crucial for understanding the formation of the Grignard reagent itself and its reactivity in certain transformations, including cross-coupling reactions.
Role of Radical Intermediates in Grignard Formation
The formation of this compound from the reaction of 3-ethylbromobenzene with magnesium metal is not a simple insertion but a complex process occurring on the metal surface that involves radical intermediates. utexas.edualfredstate.edu The mechanism is initiated by a single electron transfer (SET) from the magnesium metal to the organic halide. utexas.eduiitk.ac.in This generates a short-lived radical anion, which then fragments into an aryl radical (3-ethylphenyl radical) and a magnesium bromide radical species on the metal surface. utexas.edualfredstate.edu These surface-adherent radicals then combine to form the final this compound. alfredstate.edu The existence of freely diffusing radical intermediates has been demonstrated through trapping experiments, confirming their role in the main pathway of Grignard reagent formation. acs.orgharvard.edu
Mechanism of Grignard Reagent Formation
| Step | Reaction | Description | Reference |
|---|---|---|---|
| 1 | R-X + Mg → [R-X]•⁻ Mg•⁺ | Single Electron Transfer (SET) from the magnesium surface to the aryl halide (R-X) forms a radical anion. | utexas.edu |
| 2 | [R-X]•⁻ Mg•⁺ → R• + MgX• | The radical anion fragments into an aryl radical (R•) and a magnesium halide radical (MgX•) on the metal surface. | alfredstate.edu |
| 3 | R• + MgX• → R-MgX | The aryl radical and magnesium halide radical combine to form the Grignard reagent (R-MgX). | iitk.ac.in |
Radical Processes in Specific Grignard Transformations
The role of radical pathways extends to reactions where the Grignard reagent is a reactant. In certain transformations, this compound can act as a reducing agent, initiating a radical chain reaction via single electron transfer to a suitable substrate. rsc.org This is particularly relevant in some cross-coupling reactions. For instance, the reaction of an aryl Grignard reagent with an aryl halide can be initiated by an SET from the Grignard reagent to the halide. rsc.org This generates an aryl halide radical anion, which then propagates a radical chain reaction consisting entirely of radical anion intermediates. rsc.org Radical clock experiments have been used to trap proposed radical intermediates, providing strong evidence for these mechanisms in specific manganese- and nickel-catalyzed cross-coupling reactions. dtu.dknih.gov Similarly, the reaction of Grignard reagents with some ketones can proceed through an SET mechanism, forming a ketyl radical intermediate, especially when the ketone has a low reduction potential. acs.orgwikipedia.org
Oxidative Addition and Reductive Elimination Pathways in Organometallic Chemistry
Oxidative addition and reductive elimination are fundamental reaction steps in many transition-metal-catalyzed processes, particularly cross-coupling reactions where Grignard reagents like this compound are employed as nucleophiles. researchgate.netnumberanalytics.com These two steps are the reverse of one another and are key to the formation of new carbon-carbon bonds. scribd.commsu.edu
A typical catalytic cycle, such as a Kumada coupling, begins with a low-valent transition metal catalyst, for example, Ni(0) or Pd(0). libretexts.org
Oxidative Addition : The metal center inserts into the carbon-halogen bond of an organic halide (e.g., an aryl bromide). This process increases the oxidation state and the coordination number of the metal by two. scribd.comfiveable.me For example, a Pd(0) complex becomes a Pd(II) complex. libretexts.org
Transmetalation : The Grignard reagent (this compound) then reacts with the Pd(II) complex. The ethylphenyl group is transferred from magnesium to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
Reductive Elimination : This is the final bond-forming step. The two organic groups (the original aryl group and the ethylphenyl group) on the palladium center couple and are eliminated from the metal as the final cross-coupled product. msu.edufiveable.me This step reduces the metal's oxidation state and coordination number by two, regenerating the active Pd(0) catalyst, which can then enter another cycle. researchgate.netlibretexts.org
The ligands involved in reductive elimination must typically be cis to one another on the metal center. libretexts.org
Changes in a Generic Pd Catalyst During Cross-Coupling
| Step | Metal Center | Oxidation State Change | Coordination Number Change | Reference |
|---|---|---|---|---|
| Oxidative Addition (Ar-X to Pd(0)L₂) | Pd(0) → Pd(II) | 0 → +2 | 2 → 4 | libretexts.org |
| Transmetalation (with R-MgX) | Pd(II) | No Change | No Change (Ligand exchange) | libretexts.org |
| Reductive Elimination (Ar-R from Pd(II)L₂) | Pd(II) → Pd(0) | +2 → 0 | 4 → 2 | researchgate.netlibretexts.org |
Stereochemical Control and Selectivity in Grignard Reactions with Aryl Organomagnesium Reagents
Diastereoselectivity in Additions to Chiral Carbonyl Substrates
The addition of a Grignard reagent to a chiral carbonyl compound, one that possesses a stereocenter adjacent to the carbonyl group, can lead to the formation of two diastereomeric products. The ratio of these diastereomers is determined by the steric and electronic interactions in the transition state.
Influence of Substrate Structure (e.g., Steric Hindrance from Bulky Groups)
The steric environment of the chiral carbonyl substrate plays a crucial role in directing the approach of the nucleophilic Grignard reagent. Large, bulky groups in proximity to the carbonyl carbon will hinder the approach of the 3-ethylphenylmagnesium bromide from that face of the molecule, leading to a preferential attack from the less sterically encumbered side. alfa-chemistry.comgoogle.com This principle is a fundamental aspect of achieving diastereoselectivity.
For instance, in the reaction of this compound with a chiral aldehyde possessing a bulky substituent (e.g., a tert-butyl group) at the α-position, the Grignard reagent will preferentially add to the carbonyl from the face opposite to this bulky group. This results in the predominant formation of one diastereomer over the other. The degree of diastereoselectivity is directly related to the size difference between the substituents on the chiral center.
Chelation Control Models (Applicability and Limitations)
In substrates containing a Lewis basic atom (such as oxygen or nitrogen) at the α- or β-position relative to the carbonyl group, chelation can be a powerful tool for controlling diastereoselectivity. nih.govwikipedia.org The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the Lewis basic atom, forming a rigid, cyclic transition state. nih.govuvic.ca This chelation locks the conformation of the substrate and directs the nucleophilic attack of the 3-ethylphenyl group from a specific face.
For this model to be applicable with this compound, the substrate must possess a suitably positioned chelating group. The formation of a stable five- or six-membered chelate ring is generally favored. However, the effectiveness of chelation control can be limited by several factors. The Lewis acidity of the magnesium ion can be influenced by the nature of the halide, with magnesium iodide being more Lewis acidic and promoting chelation more effectively than magnesium bromide or chloride. nih.gov Furthermore, the solvent can compete with the chelating group for coordination to the magnesium center, potentially disrupting the chelated transition state.
Felkin-Anh Model (Applicability and Limitations)
In the absence of a chelating group, the diastereoselectivity of the addition of this compound to chiral aldehydes and ketones can often be predicted by the Felkin-Anh model. wikipedia.orguwindsor.carsc.org This model proposes that the largest substituent (L) on the α-carbon orients itself perpendicular to the plane of the carbonyl group to minimize steric strain. uvic.cayoutube.com The nucleophile, in this case, the 3-ethylphenyl group, then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group and closer to the smallest group (S). uwindsor.cayoutube.com
The Felkin-Anh model is a powerful predictive tool, but it has its limitations. Its predictive power is greatest when there is a significant steric difference between the substituents on the chiral center. youtube.com In cases where the substituents are of similar size, a mixture of diastereomers is often obtained. Furthermore, the "polar Felkin-Anh model" must be considered when an electronegative atom is present on the α-carbon. youtube.com In such cases, the electronegative group may orient itself anti-periplanar to the incoming nucleophile to minimize electrostatic repulsion, which can alter the predicted stereochemical outcome.
Enantioselectivity in Grignard Reactions (General Principles)
Achieving enantioselectivity in Grignard reactions, where one enantiomer of a chiral product is formed preferentially from an achiral substrate, requires the use of a chiral catalyst or auxiliary. rug.nlmmu.ac.uk The direct addition of an achiral Grignard reagent like this compound to an achiral carbonyl compound will result in a racemic mixture of the alcohol product.
The development of catalytic enantioselective Grignard additions has been a significant area of research. rug.nlmmu.ac.uk These methods typically involve the in-situ formation of a chiral organometallic species by the reaction of the Grignard reagent with a chiral ligand. This chiral complex then delivers the nucleophile to the carbonyl substrate in an enantioselective manner. Common strategies include the use of chiral ligands in conjunction with metal additives like titanium or copper to modulate the reactivity and selectivity of the Grignard reagent. rug.nl The success of these reactions is highly dependent on the careful choice of the chiral ligand, the metal, the solvent, and the reaction conditions.
Regioselectivity in Reactions (e.g., Epoxide Opening, Allenoate Addition)
Regioselectivity refers to the preference for a reaction to occur at one position over another in a molecule with multiple reactive sites.
In the case of epoxide opening , the reaction of this compound with an unsymmetrical epoxide can lead to two different regioisomeric alcohols. The regiochemical outcome is largely governed by the reaction conditions and the substitution pattern of the epoxide. Under standard Grignard conditions, which are typically basic, the reaction proceeds via an SN2-type mechanism. masterorganicchemistry.comresearchgate.net The nucleophilic 3-ethylphenyl group will preferentially attack the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comchemistrysteps.comrroij.com
| Substrate | Major Product | Minor Product |
| Propylene (B89431) oxide | 1-(3-Ethylphenyl)propan-2-ol (B8002438) | 2-(3-Ethylphenyl)propan-1-ol |
| Styrene oxide | 2-(3-Ethylphenyl)-1-phenylethanol | 1-(3-Ethylphenyl)-2-phenylethanol |
This table illustrates the expected major and minor products based on the principle of attack at the less sterically hindered carbon in the SN2-type ring opening of unsymmetrical epoxides by this compound.
For allenoate addition , the reaction of a Grignard reagent can occur at different positions of the allenoate system. The regioselectivity of the addition of this compound to an allenoate would depend on factors such as the substitution pattern of the allenoate and the presence of any directing groups. Generally, Grignard reagents can add in a 1,2-fashion to the carbonyl group or in a 1,4- (conjugate) fashion to the double bond system. The specific outcome would require empirical determination, as it is influenced by a delicate balance of steric and electronic effects.
Chemoselectivity in Complex Molecular Architectures
Chemoselectivity is the ability of a reagent to react with one functional group in the presence of other, different functional groups. wikipedia.org this compound is a highly reactive nucleophile and a strong base. sigmaaldrich.com This high reactivity can sometimes lead to a lack of chemoselectivity in molecules containing multiple electrophilic sites or acidic protons. organic-chemistry.org
For example, in a molecule containing both a ketone and an ester functional group, the Grignard reagent will typically react preferentially with the more electrophilic ketone. However, reaction with the ester can also occur, often leading to a double addition product. masterorganicchemistry.com Similarly, the presence of acidic protons, such as those from alcohols, thiols, or even primary or secondary amines, will lead to a rapid acid-base reaction, consuming the Grignard reagent before it can add to a carbonyl group. sigmaaldrich.com
To achieve chemoselectivity in complex molecules, it is often necessary to employ protecting group strategies to temporarily mask more reactive functional groups. Alternatively, the reactivity of the Grignard reagent can be attenuated through the use of additives or by performing the reaction at low temperatures.
Advanced Methodologies and Analytical Techniques in 3 Ethylphenylmagnesium Bromide Research
In Situ Monitoring of Grignard Reagent Formation and Consumption
Real-time monitoring of the synthesis and subsequent reactions of 3-ethylphenylmagnesium bromide is crucial for ensuring safety, optimizing reaction conditions, and gaining mechanistic insights. mt.commt.com The formation of Grignard reagents can be slow to start, but once initiated, it can proceed rapidly with significant heat release. mt.commt.com In situ monitoring allows for the tracking of the organic halide concentration and the formation of the Grignard reagent, providing continuous data throughout the reaction. mt.com
Infrared (IR) Spectroscopy (e.g., ReactIR Flow Cell)
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring Grignard reactions in real-time. mt.com By using an attenuated total reflectance (ATR) probe or a flow cell, such as the ReactIR, chemists can track the consumption of reactants and the formation of products and intermediates directly in the reaction mixture without the need for sampling. mt.comacs.org This is particularly advantageous for Grignard reagents, which are sensitive to air and moisture. mt.com
The ReactIR flow cell, for instance, can be integrated directly into a continuous flow setup, providing a versatile analytical tool for monitoring Grignard reagent formation. acs.orgvapourtec.com This technology has been successfully used to monitor the LiCl-mediated halogen/Mg exchange reaction for preparing functionalized arylmagnesium compounds. vapourtec.com The inline IR monitoring helps in analyzing conversion rates, detecting potential byproducts, and elucidating mechanistic details of the reaction. vapourtec.com The ability to continuously analyze the reaction in flow avoids delays from sample extraction and subsequent analysis, allowing for the direct determination of the stationary state. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for competitive reactions)
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique for the in situ analysis of Grignard reactions. While ¹H and ¹³C NMR are standard, ¹⁹F NMR offers distinct advantages when studying fluorinated analogues or in competitive reaction settings. walisongo.ac.id The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, which minimizes the likelihood of signal overlap. wisc.edumagritek.com
In the context of Grignard reagent research, ¹⁹F NMR can be used to determine the chemoselectivity of Grignard reagent formation from dihalogenated precursors. walisongo.ac.id For instance, in the reaction of 1-bromo-4-fluorobenzene (B142099) with magnesium, ¹⁹F NMR can unequivocally confirm the formation of 4-fluorophenylmagnesium bromide by observing the characteristic fluorine signals in the product. walisongo.ac.id Furthermore, competitive carboxylation reactions involving different Grignard reagents, such as 4-fluorophenylmagnesium bromide and 4-trifluoromethoxyphenylmagnesium bromide, have been monitored using ¹⁹F NMR to determine their relative kinetic rates. skku.edu The integration of deuterated Grignard reagents allows for the quantification of substrate consumption. skku.edu This technique provides a powerful means to probe reaction mechanisms and kinetics in complex systems. skku.edunih.gov
Flow Chemistry and Microreactor Technology for Grignard Reactions
Flow chemistry, which involves the continuous pumping of reactants through a reactor, has emerged as a superior alternative to traditional batch processing for handling highly reactive substances like this compound. njbio.comresearchgate.net This technology offers significant improvements in safety, efficiency, and control. vapourtec.comelveflow.com
Advantages for Reactive Intermediate Handling
The use of flow reactors provides a much higher surface-to-volume ratio compared to batch reactors, leading to significantly improved heat transfer. njbio.comelveflow.comvapourtec.com This is a critical advantage for the highly exothermic formation of Grignard reagents, allowing for precise temperature control and preventing thermal runaways. vapourtec.comfraunhofer.de The efficient mixing in microreactors also prevents localized excesses of reagents, which can lead to the formation of byproducts. njbio.com
A key benefit of flow chemistry is the ability to generate and use reactive intermediates like this compound in situ. researchgate.net This "make and use" approach minimizes the inventory of hazardous materials at any given time, greatly enhancing process safety. vapourtec.comstolichem.com The sealed nature of flow systems also makes it easier to maintain the inert conditions necessary for preparing and using organometallic reagents. vapourtec.com
Kinetic Data Acquisition in Flow Systems
Flow chemistry systems are exceptionally well-suited for acquiring high-quality kinetic data for Grignard reactions. researchgate.netresearchgate.net By systematically varying parameters such as flow rate, temperature, and reactant concentrations, researchers can rapidly generate data to understand reaction mechanisms and optimize processes. vapourtec.comresearchgate.net
Inline analytical techniques like FTIR and NMR spectroscopy are often coupled with flow reactors to provide real-time concentration data. researchgate.netbeilstein-journals.org For example, a method for rapidly generating time-series reaction data from flow reactors has been developed by continuously manipulating the flow rate and temperature while using inline IR analysis. researchgate.net This approach was used to study the kinetics of a sequential Grignard addition to a lactone, allowing for the development of a detailed kinetic model. researchgate.netmit.edu The ability to quickly determine reliable kinetic data is a significant advantage of combining microreactor technology with inline analytical methods. researchgate.net
Role in Lipid Chemistry for Regiospecific Analysis
Grignard reagents, including ethylmagnesium bromide (a close relative of this compound), play a crucial role in the regiospecific analysis of triacylglycerols (TAGs). dss.go.thnih.gov This analysis determines the positional distribution of fatty acids on the glycerol (B35011) backbone, which influences the physical and metabolic properties of fats and oils. dss.go.th
The method involves the partial deacylation of TAGs using a Grignard reagent. dss.go.thaocs.org The Grignard reagent preferentially attacks the ester linkages at the sn-1 and sn-3 positions of the glycerol moiety. aocs.org The resulting mixture contains monoglycerides, which can then be derivatized and analyzed by gas chromatography. dss.go.th This allows for the determination of the fatty acid composition at the sn-2 position. aocs.org A procedure using ethylmagnesium bromide for deacylation has been shown to result in minimal acyl migration, ensuring the accuracy of the analysis. dss.go.thnih.gov This technique provides a simple and reliable method for the routine regiospecific analysis of a wide range of triacylglycerols. dss.go.thnih.gov
Theoretical and Computational Investigations of Aryl Grignard Reagents
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational research on Grignard reagents due to its favorable balance of computational cost and accuracy. DFT methods are extensively used to explore the electronic structure, potential energy surfaces of reactions, and to predict spectroscopic properties.
DFT calculations have been instrumental in mapping out the intricate mechanisms of reactions involving aryl Grignard reagents. These studies have shed light on the long-standing debate between polar (nucleophilic addition) and single-electron transfer (SET) mechanisms. For instance, in reactions with carbonyl compounds, DFT can be used to model the transition states for both pathways. The geometry of the transition state, such as the C---C bond distance and the angle of approach of the nucleophile, provides crucial information about the operative mechanism. researchgate.net
In the context of cross-coupling reactions, DFT studies have detailed the catalytic cycles of iron-catalyzed processes involving aryl Grignard reagents. These investigations have identified key intermediates and transition states for fundamental steps like oxidative addition, transmetalation, and reductive elimination. acs.orgpku.edu.cn For example, a Fe(I)/Fe(II)/Fe(III) catalytic cycle has been proposed and scrutinized using DFT, explaining the observed selectivity in cross-coupling reactions. nih.govresearchgate.net While specific studies on 3-ethylphenylmagnesium bromide are not abundant, the principles derived from studies on phenylmagnesium bromide in iron-catalyzed biaryl cross-coupling are considered transferable. pku.edu.cn
The mechanism of Grignard reagent addition to esters has also been investigated, revealing a four-membered transition state indicative of a [2+2] cycloaddition, consistent with the Meisenheimer mechanism. dtu.dk These computational models allow for the visualization of the transition state where the carbonyl group coordinates to the magnesium atom, facilitating the C-C bond formation. researchgate.net
| Reaction Type | Key Mechanistic Insight from DFT | Model System | Reference |
| Addition to Carbonyls | Four-centered polar mechanism vs. stepwise SET. | CH₃MgCl + Formaldehyde (B43269) | researchgate.net |
| Iron-Catalyzed Cross-Coupling | Elucidation of Fe(I)/Fe(II)/Fe(III) catalytic cycle. | FeBrPh(SciOPP) + Bromocycloheptane | nih.gov |
| Biaryl Cross-Coupling | Comparison of catalytic cycles (A and B). | Phenylmagnesium bromide + o-chlorostyrene | pku.edu.cn |
| Addition to Esters | Confirmation of Meisenheimer mechanism via [2+2] cycloaddition. | Phthalide + Grignard reagents | dtu.dk |
A significant application of DFT is the prediction of activation energies (Ea), which allows for a quantitative comparison of different reaction pathways. By calculating the energy of the reactants and the transition state, the energy barrier for a reaction can be determined. For the Grignard reaction with carbonyls, DFT calculations have estimated activation energies for both nucleophilic addition and radical pathways, helping to discern which is more favorable under specific conditions. acs.org
For example, in the reaction of methylmagnesium chloride with fluorenone, the activation energy for nucleophilic addition was estimated to be around 14.5 kcal/mol. acs.org In another study on the addition of Grignard reagents to esters, DFT calculations predicted an activation energy of 91 kJ/mol (approx. 21.7 kcal/mol) for the addition to a ketone intermediate, which showed good agreement with experimental values. dtu.dk These predictions are crucial for understanding reaction kinetics and optimizing reaction conditions.
The solvent is a critical factor, and its inclusion in the computational model is essential for accurate energy predictions. acs.org DFT calculations combined with continuum solvation models or explicit solvent molecules provide more realistic activation energy barriers.
| Reaction | Computational Method | Predicted Activation Energy | Reference |
| Mg(CH₃)₂(fluorenone)(THF) Nucleophilic Addition | Ab initio MD / Quantum Chemistry | 14.5 ± 1.2 kcal/mol | acs.org |
| Grignard Addition to Ketone Intermediate | DFT (with solvation model) | 91 kJ/mol | dtu.dk |
| Grignard Addition to Ester | DFT (with solvation model) | 89 kJ/mol | dtu.dk |
| Reductive Elimination in Biaryl Cross-Coupling | DFT (CPCM) | 82.98 kJ/mol | pku.edu.cn |
Ab Initio Molecular Computations
Ab initio molecular computations, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for studying Grignard reagents. unive.it These methods, including Møller–Plesset perturbation theory (MP2) and coupled-cluster theory, provide benchmark data for understanding the electronic structure and reactivity of these complex systems. acs.org
Ab initio molecular dynamics (AIMD) simulations have been particularly powerful in exploring the dynamic nature of Grignard reagents in solution. acs.orguio.no AIMD studies of methylmagnesium chloride in tetrahydrofuran (B95107) (THF) have provided a detailed picture of the Schlenk equilibrium, revealing that various monomeric and dimeric species coexist and interconvert. unive.itacs.org These simulations show that the coordination of solvent molecules to the magnesium center is not static, and the dynamic exchange of solvent molecules is crucial for the reaction to proceed. acs.org
Furthermore, ab initio calculations have been used to investigate the initial steps of Grignard reagent formation, modeling the interaction of a methyl group with small magnesium clusters. researchgate.net These studies help to understand the stability of different potential intermediates in the formation of the RMgX species.
Studies on Intermolecular Interactions and Aggregation
Grignard reagents are known to exist in solution as a complex equilibrium of monomers, dimers, and other aggregates, famously described by the Schlenk equilibrium. researchgate.netnih.gov Computational studies have been vital in characterizing the structures and relative stabilities of these aggregates.
The nature of the organic group (R) and the halogen (X) also influences the aggregation state. Computational studies have shown that steric bulk can disfavor aggregation. researchgate.net For instance, recent studies on a benzotriazole-substituted Grignard reagent indicated that the dimeric aggregates were significantly less stable than the solvated monomer, likely due to increased steric hindrance. researchgate.net This finding is relevant for this compound, where the ethyl substituent provides some steric bulk.
Modeling Solvent Effects on Reactivity and Selectivity
The solvent is not merely a medium for the reaction but an active participant in the chemistry of Grignard reagents. acs.org Computational models have become increasingly sophisticated in their treatment of solvent effects. Two main approaches are used: implicit (continuum) solvation models and explicit solvent models.
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient for estimating the bulk solvent effect on energetics. pku.edu.cn Explicit solvent models, where individual solvent molecules are included in the calculation, provide a more detailed and accurate picture, especially for the first solvation shell around the magnesium atom. acs.org
Computational studies have demonstrated that the number of solvent molecules (e.g., THF or diethyl ether) coordinated to the magnesium center directly impacts the reactivity of the Grignard reagent. researchgate.netacs.org More solvated magnesium species are generally more reactive. acs.org AIMD simulations have shown that the dynamic exchange of solvent molecules facilitates the breaking and forming of bonds during the Schlenk equilibrium and in the course of reactions. acs.org The solvent dynamics are essential for a correct representation of the reaction energy profile. researchgate.net For example, in the Schlenk equilibrium, bond cleavage tends to occur at the more solvated magnesium center, while bond formation happens at the less solvated one. acs.org
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enhanced Selectivity
The development of innovative catalytic systems is a key area of research aimed at improving the selectivity of reactions involving 3-ethylphenylmagnesium bromide. A significant focus is on iron-catalyzed cross-coupling reactions, which offer a more sustainable and economical alternative to precious metal catalysts. researchgate.netacs.org Iron salts such as tris(acetylacetonato)iron(III) (Fe(acac)₃) are effective precatalysts for the cross-coupling of Grignard reagents with various partners. acs.org
To enhance selectivity, particularly in enantioselective transformations, the use of chiral ligands is being explored. Chiral phosphine (B1218219) ligands, for instance, have shown promise in inducing asymmetry in iron-catalyzed cross-coupling reactions. kyoto-u.ac.jpresearchgate.net For example, chiral bisphosphine ligands have been successfully employed in the enantioselective cross-coupling of α-chloroesters with aryl Grignard reagents, suggesting their potential applicability to reactions with this compound to produce chiral α-arylalkanoates. kyoto-u.ac.jp The design of these ligands is crucial, with factors such as steric hindrance and electronic properties playing a key role in achieving high enantioselectivity. kyoto-u.ac.jpnih.gov
Furthermore, the choice of co-catalysts and additives can significantly influence the outcome of these reactions. For instance, in nickel-catalyzed Kumada couplings, the addition of N-heterocyclic carbenes (NHCs) as supporting ligands has been shown to be effective for the cross-coupling of tertiary alkyl magnesium halides with aryl bromides, a transformation that can be challenging due to side reactions. rhhz.net The development of such tailored catalytic systems will be instrumental in unlocking new and more selective applications for this compound.
Integration with Sustainable Chemical Processes (e.g., Electrochemical Methods)
In line with the growing emphasis on green chemistry, significant efforts are being directed towards integrating the use of this compound into more sustainable chemical processes. This includes the exploration of electrochemical methods for both the synthesis and subsequent reactions of the Grignard reagent. researchgate.netacs.org
Electrochemical synthesis offers a promising alternative to the traditional method of reacting an organic halide with magnesium metal, which often requires the use of volatile and flammable ether solvents. researchgate.netwikipedia.org Electrochemical methods can potentially be carried out in less hazardous solvents, such as ionic liquids, and offer precise control over the reaction. researchgate.net For instance, the electrochemical synthesis of Grignard reagents in ionic-liquid-based electrolytes has been demonstrated, paving the way for safer and more sustainable production methods. researchgate.net
Beyond its synthesis, electrochemical methods can also be employed in the subsequent reactions of this compound. Electrochemistry provides a means to generate reactive intermediates under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. acs.org This approach aligns with the principles of green chemistry by reducing waste and improving energy efficiency.
Another key aspect of sustainability is the use of greener solvents. Research has shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, are excellent alternatives to traditional solvents like diethyl ether and tetrahydrofuran (B95107) (THF) for Grignard reactions. rsc.orgrsc.orgresearchgate.net 2-MeTHF has been shown to be as effective, and in some cases superior, in terms of reaction efficiency and suppression of side products. rsc.orgrsc.org Additionally, mechanochemical methods, such as ball-milling, are being investigated to drastically reduce the amount of solvent required for the preparation of Grignard reagents, further enhancing the sustainability of these processes. sciencedaily.com
Expansion of Substrate Scope and Functional Group Tolerance
A major challenge in the application of Grignard reagents, including this compound, is their limited tolerance for certain functional groups. wikipedia.org Consequently, a significant area of ongoing research is the expansion of the substrate scope and functional group compatibility in reactions involving this reagent.
One successful strategy involves the use of specialized catalysts that can operate under milder conditions and exhibit greater chemoselectivity. For example, nickel pincer complexes have been shown to catalyze the Kumada-Corriu-Tamao cross-coupling of nonactivated alkyl halides with aryl Grignard reagents, tolerating a wide array of functional groups such as esters, amides, nitriles, and ethers. nih.govacs.org This catalytic system allows for the coupling of functionalized Grignard reagents, including those bearing electron-deficient and sensitive substituents. nih.gov
Another approach is the preparation of "Knochel-type" functionalized Grignard reagents. This method allows for the synthesis of Grignard reagents containing functional groups that would typically be incompatible with these organometallic compounds. researchgate.net The use of additives can also play a crucial role. For instance, in certain cross-coupling reactions, the presence of additives can enhance the tolerance towards sensitive functional groups. nih.gov
Chelation assistance is another powerful tool for expanding the substrate scope. By incorporating a chelating group into the substrate, it is possible to direct the reactivity of the Grignard reagent and prevent unwanted side reactions with sensitive functionalities. mdpi.comacs.org This strategy has been successfully employed in iron-catalyzed C–H activation reactions, demonstrating good functional group tolerance. acs.org
Advanced Computational Modeling for Deeper Mechanistic Understanding
Advanced computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for gaining a deeper mechanistic understanding of reactions involving this compound. nih.govacs.orgnih.govresearchgate.net These computational studies provide valuable insights into reaction pathways, transition state structures, and the factors that govern selectivity, which can guide the design of more efficient and selective catalytic systems. nih.govacs.orgresearchgate.net
For instance, DFT calculations have been instrumental in elucidating the mechanism of iron-catalyzed cross-coupling reactions of aryl Grignard reagents. nih.govacs.orgnih.gov These studies have helped to identify the active iron species in the catalytic cycle and have provided a detailed picture of the elementary steps, including oxidative addition, transmetalation, and reductive elimination. acs.orgacs.org Understanding the energetics of these steps is crucial for predicting reaction outcomes and for designing catalysts with improved performance. nih.gov
Computational models can also be used to investigate the role of ligands in controlling selectivity. By modeling the interaction of different ligands with the metal center and the substrates, it is possible to rationalize why certain ligands lead to higher enantioselectivity in asymmetric transformations. acs.org This knowledge can then be used to design new and more effective chiral ligands.
Furthermore, computational chemistry is being employed to predict reaction performance and site selectivity. princeton.edursc.orgmit.edu Machine learning algorithms, trained on large datasets of reaction outcomes, are showing promise in predicting the success of a given reaction under specific conditions. princeton.edursc.org This data-driven approach, combined with mechanistic insights from DFT calculations, is expected to accelerate the discovery and optimization of new reactions involving this compound. rsc.orgnih.gov The synergy between experimental and computational chemistry is thus a key driver of innovation in this field.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
